molecular formula C11H17NO2 B1265967 3,4-Dimethoxy-beta-methylphenethylamine CAS No. 55174-61-3

3,4-Dimethoxy-beta-methylphenethylamine

Cat. No. B1265967
CAS RN: 55174-61-3
M. Wt: 195.26 g/mol
InChI Key: RRARQHPQZWUMFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,4-dimethoxy-beta-methylphenethylamine has been explored through various methods. For instance, Patra et al. (2009) synthesized 3,4-dimethoxytellurophene, a related compound, via a new ring construction reaction, highlighting the innovative approaches taken in synthesizing such complex molecules (Patra, Wijsboom, Leitus, & Bendikov, 2009). Furthermore, Fang (2003) investigated two routes for synthesizing 3,4-dimethoxybenzylamine, showcasing the diverse synthetic pathways available for derivatives of 3,4-dimethoxy-beta-methylphenethylamine (Fang, 2003).

Molecular Structure Analysis

The molecular structure of related compounds provides insight into their potential chemical behavior and reactivity. For example, the crystal structure of 3,4-dimethoxytellurophene was characterized by unusually short Te...Te distances, indicating unique structural features that could influence its chemical properties (Patra et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of compounds within this class can be quite diverse. The electropolymerization of 3,4-dimethoxytellurophene, for instance, suggests a potential for forming polymeric materials under certain conditions, although the stability of these products can vary (Patra et al., 2009).

Scientific Research Applications

Metabolism and Detection

3,4-Dimethoxy-beta-methylphenethylamine has been a subject of interest in the field of toxicology and forensic science. Studies have focused on understanding its metabolism and developing methods for its detection in biological samples. A study described the metabolic pathways and detection of a similar phenethylamine-derived designer drug in rat urine using gas chromatography/mass spectrometry techniques, revealing the metabolization process involving O-demethylation, N-acetylation, and deamination, among other reactions (Theobald et al., 2006). Another study highlighted the metabolism and toxicological analysis of a phenethylamine-derived designer drug using both gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques (Theobald et al., 2006).

Pharmacology and Behavioral Effects

Research has also explored the pharmacological and behavioral effects of substituted phenethylamines. A study delved into the behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines, assessing their effects on mouse locomotion, rat drug discrimination, and in vitro receptor and transporter binding and function (Eshleman et al., 2013).

Synthetic Processes

On the synthetic side, research has been conducted on the synthesis of 3,4-dimethoxy phenethylamine, providing a new route to produce this compound. The process involved several stages, including reaction with dimethyl sulfate, bromination, Grignard reaction, esterification, and Gabriel reaction, optimizing conditions for an effective approach to produce related products (Lin Yuan-bin, 2007).

Safety And Hazards

3,4-Dimethoxyphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRARQHPQZWUMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866466
Record name 2-(3,4-Dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)propan-1-amine

CAS RN

55174-61-3
Record name 3,4-Dimethoxy-β-methylbenzeneethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dimethoxy-beta-methylphenethylamine
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Record name 3,4-dimethoxy-β-methylphenethylamine
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